molecular formula C25H21Cl2F3N2O5S B12988947 Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate

Cat. No.: B12988947
M. Wt: 589.4 g/mol
InChI Key: AYRLIZXJTRJUMN-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring, a dichlorophenoxy group, and a trifluoromethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.

    Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced through a nucleophilic substitution reaction.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is attached using a coupling reaction.

    Formation of the Amide Bond: The amide bond is formed through a condensation reaction between the carboxylic acid and the amine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2,4-dichlorophenoxy)butyrate: Similar structure but lacks the thiophene and trifluoromethylphenyl groups.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A simpler compound with herbicidal properties.

Uniqueness

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C25H21Cl2F3N2O5S
  • Molecular Weight : Approximately 589.4 g/mol
  • IUPAC Name : Methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate

Structural Features

The compound features a thiophene ring, which is known for its biological activity. The presence of various functional groups such as dichlorophenoxy and trifluoromethyl may enhance its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The presence of the dichlorophenoxy group suggests potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : The amide and carbamate functionalities may contribute to anti-inflammatory effects, as seen in related compounds that inhibit cyclooxygenase (COX) enzymes.
  • Anticancer Potential : Thiophene derivatives are often explored for anticancer activity. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

The biological mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.
  • Receptor Binding : It may bind to various receptors, modulating signaling pathways that regulate cell growth and immune responses.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiophene Ring : Through reactions involving sulfur-containing reagents.
  • Introduction of Functional Groups : Using nucleophilic substitution for the dichlorophenoxy group and coupling reactions for the trifluoromethylphenyl group.
  • Amide Bond Formation : Via condensation reactions between carboxylic acids and amines.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
2-(4-chlorophenoxy)-N-(3-nitrophenyl)acetamideAntimicrobialEffective against Gram-positive bacteria
Methyl 2-(4-methylphenoxy)-butanamideAnti-inflammatoryInhibited COX enzymes in vitro
4-methyl-5-nitrophenyl-thiophene-3-carboxylic acidAnticancerInduced apoptosis in cancer cell lines

These findings support the hypothesis that this compound may possess similar or enhanced biological activities due to its unique structure.

Properties

Molecular Formula

C25H21Cl2F3N2O5S

Molecular Weight

589.4 g/mol

IUPAC Name

methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C25H21Cl2F3N2O5S/c1-13-20(24(35)36-2)23(32-19(33)7-4-10-37-18-9-8-15(26)12-17(18)27)38-21(13)22(34)31-16-6-3-5-14(11-16)25(28,29)30/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,31,34)(H,32,33)

InChI Key

AYRLIZXJTRJUMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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